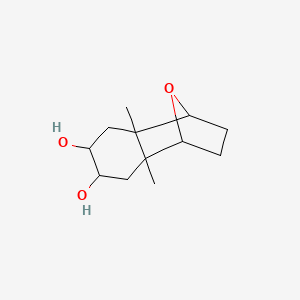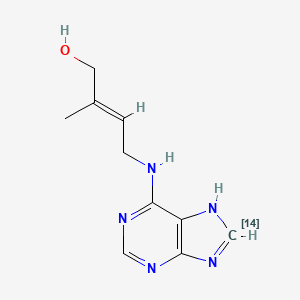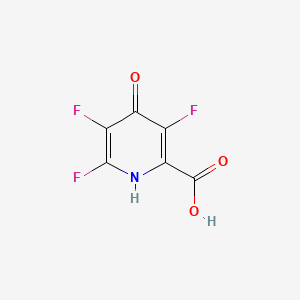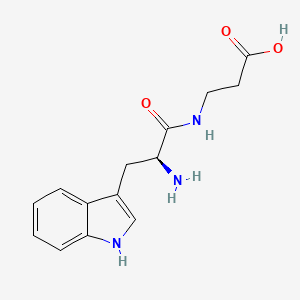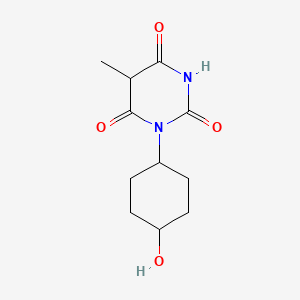
1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid is a compound that belongs to the barbiturate class of drugs. Barbiturates are known for their sedative and hypnotic properties, and they have been used in medicine for various purposes, including anesthesia and the treatment of epilepsy. The unique structure of this compound, which includes a hydroxycyclohexyl group, distinguishes it from other barbiturates and may contribute to its specific pharmacological properties.
準備方法
The synthesis of 1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and malonic acid derivatives.
Cyclization: The cyclohexanone undergoes a cyclization reaction to form the hydroxycyclohexyl group.
Barbituric Acid Formation: The hydroxycyclohexyl intermediate is then reacted with urea and malonic acid derivatives under acidic or basic conditions to form the barbituric acid core.
Methylation: Finally, the barbituric acid core is methylated to introduce the methyl group at the 5-position.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
化学反応の分析
1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The barbituric acid core can be reduced to form dihydro derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and condensation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of barbiturates.
Biology: Researchers use it to investigate the effects of barbiturates on cellular processes and neurotransmitter systems.
Medicine: It is studied for its potential therapeutic effects, including its sedative and anticonvulsant properties.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid involves its interaction with the central nervous system. It acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability. The molecular targets include GABA_A receptors, and the pathways involved are related to the modulation of synaptic transmission and neuronal inhibition.
類似化合物との比較
1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid can be compared with other barbiturates, such as:
Phenobarbital: Known for its long-acting anticonvulsant properties.
Thiopental: Used as an anesthetic agent due to its rapid onset and short duration of action.
Secobarbital: A short-acting barbiturate used for its sedative and hypnotic effects.
The uniqueness of this compound lies in its hydroxycyclohexyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to other barbiturates.
特性
CAS番号 |
4192-35-2 |
|---|---|
分子式 |
C11H16N2O4 |
分子量 |
240.26 g/mol |
IUPAC名 |
1-(4-hydroxycyclohexyl)-5-methyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H16N2O4/c1-6-9(15)12-11(17)13(10(6)16)7-2-4-8(14)5-3-7/h6-8,14H,2-5H2,1H3,(H,12,15,17) |
InChIキー |
BCQYOGARERVACY-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




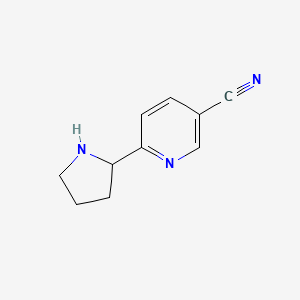



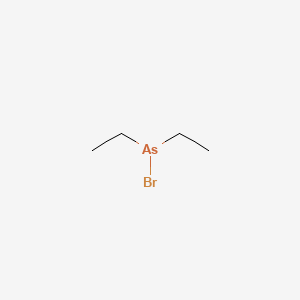
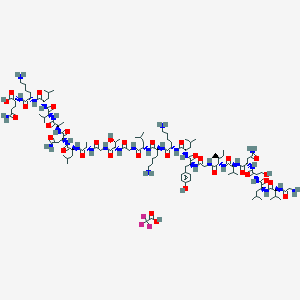
![N-methyl-2-[(6-prop-2-enyl-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]ethanamine](/img/structure/B13834671.png)
